![molecular formula C19H23FN2 B5839642 1-[(2-fluorophenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine](/img/structure/B5839642.png)
1-[(2-fluorophenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine
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Overview
Description
1-[(2-fluorophenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine is a synthetic organic compound belonging to the piperazine class. Piperazines are known for their wide range of biological and pharmaceutical activities . This particular compound features two aromatic rings substituted with fluorine and methyl groups, respectively, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 1-[(2-fluorophenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often utilize these synthetic routes due to their efficiency and high yields.
Chemical Reactions Analysis
1-[(2-fluorophenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenation or nitration under specific conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as an inhibitor of human equilibrative nucleoside transporters, which play a vital role in nucleotide synthesis and regulation of adenosine function . Additionally, it has applications in the pharmaceutical industry as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-[(2-fluorophenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine involves its interaction with molecular targets such as equilibrative nucleoside transporters. It acts as an inhibitor, affecting the transport of nucleosides across cell membranes . This inhibition can impact various cellular processes, including nucleotide synthesis and adenosine regulation.
Comparison with Similar Compounds
1-[(2-fluorophenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine can be compared with other piperazine derivatives such as trimetazidine, ranolazine, and aripiprazole . These compounds share a similar piperazine core but differ in their substituents, leading to variations in their biological activities and applications. The presence of fluorine and methyl groups in 1
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2/c1-16-6-2-3-7-17(16)14-21-10-12-22(13-11-21)15-18-8-4-5-9-19(18)20/h2-9H,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHIBHIJHTYMFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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